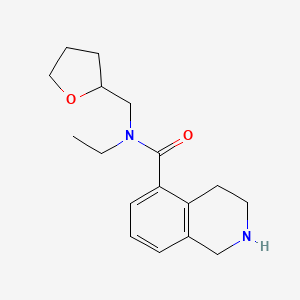
3-fluoro-N-hex-5-en-2-yl-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-hex-5-en-2-yl-4-methoxyaniline is a chemical compound that belongs to the class of anilines. It is a synthetic compound that has been synthesized for various scientific research applications. This compound has gained attention due to its unique chemical structure and its potential to be used in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-hex-5-en-2-yl-4-methoxyaniline is not fully understood. However, it is believed to interact with biological targets through covalent bonding. It has been found to exhibit activity against various enzymes and proteins such as kinases, proteases, and phosphatases.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in cellular signaling pathways. This compound has also been found to exhibit anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-fluoro-N-hex-5-en-2-yl-4-methoxyaniline in lab experiments is its unique chemical structure, which allows it to interact with biological targets in a specific manner. This compound also exhibits high potency, which makes it an attractive lead compound for drug development. However, one of the limitations of using this compound is its reactive nature, which requires careful handling and expertise.
Direcciones Futuras
There are several future directions for the study of 3-fluoro-N-hex-5-en-2-yl-4-methoxyaniline. One direction is the development of new drugs based on this compound. Another direction is the study of its interactions with biological targets to gain a better understanding of its mechanism of action. Additionally, the development of new chemical probes based on this compound could lead to new insights into biological systems.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention due to its unique chemical structure and potential for use in drug development. Its mechanism of action is not fully understood, but it has been found to exhibit activity against various enzymes and proteins. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
The synthesis of 3-fluoro-N-hex-5-en-2-yl-4-methoxyaniline involves a multi-step process. The first step is the synthesis of 3-fluoro-5-hexen-2-ol, which is then converted to 3-fluoro-5-hexen-2-one. The final step involves the reaction of 3-fluoro-5-hexen-2-one with aniline in the presence of a catalyst to yield this compound. The synthesis of this compound requires careful handling and expertise due to its reactive nature.
Aplicaciones Científicas De Investigación
3-fluoro-N-hex-5-en-2-yl-4-methoxyaniline has been used in various scientific research applications. One of the primary applications of this compound is in drug discovery. It has been found to exhibit potential as a lead compound for the development of new drugs due to its unique chemical structure and its ability to interact with biological targets. This compound has also been used in the development of new chemical probes for the study of biological systems.
Propiedades
IUPAC Name |
3-fluoro-N-hex-5-en-2-yl-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-4-5-6-10(2)15-11-7-8-13(16-3)12(14)9-11/h4,7-10,15H,1,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHGCKHRWQMKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)NC1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B6631641.png)




![2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B6631684.png)
![3-[(4-Tert-butylcyclohexyl)methylamino]propanoic acid](/img/structure/B6631695.png)
![5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine](/img/structure/B6631710.png)




![N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide](/img/structure/B6631736.png)
